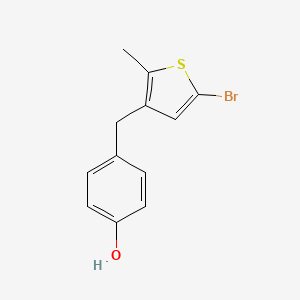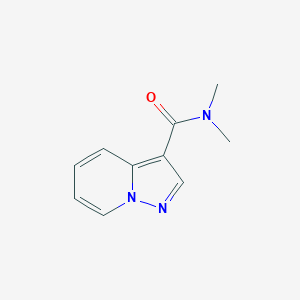![molecular formula C10H12N2O2 B8309630 (4AR,5AS)-5,5-DIMETHYL-4,4A,5,5A-TETRAHYDRO-1H-CYCLOPROPA[4,5]CYCLOPENTA[1,2-C]PYRAZOLE-3-CARBOXYLIC ACID](/img/structure/B8309630.png)
(4AR,5AS)-5,5-DIMETHYL-4,4A,5,5A-TETRAHYDRO-1H-CYCLOPROPA[4,5]CYCLOPENTA[1,2-C]PYRAZOLE-3-CARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4AR,5AS)-5,5-DIMETHYL-4,4A,5,5A-TETRAHYDRO-1H-CYCLOPROPA[4,5]CYCLOPENTA[1,2-C]PYRAZOLE-3-CARBOXYLIC ACID is a complex organic compound with a unique tricyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,5AS)-5,5-DIMETHYL-4,4A,5,5A-TETRAHYDRO-1H-CYCLOPROPA[4,5]CYCLOPENTA[1,2-C]PYRAZOLE-3-CARBOXYLIC ACID involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the carboxylic acid moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
(4AR,5AS)-5,5-DIMETHYL-4,4A,5,5A-TETRAHYDRO-1H-CYCLOPROPA[4,5]CYCLOPENTA[1,2-C]PYRAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(4AR,5AS)-5,5-DIMETHYL-4,4A,5,5A-TETRAHYDRO-1H-CYCLOPROPA[4,5]CYCLOPENTA[1,2-C]PYRAZOLE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological targets, such as GPCRs, and its potential as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with GPR109A, a GPCR expressed in adipocytes, spleen, and immune cells. By binding to this receptor, the compound modulates various signaling pathways, leading to physiological effects such as the reduction of free fatty acids in the bloodstream . The exact molecular targets and pathways involved include the activation of adenylate cyclase and subsequent changes in intracellular cyclic AMP levels .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid: Another GPR109A agonist with similar lipid-lowering effects.
MK-1903: A related tricyclic pyrazole carboxylic acid with potent GPR109A agonistic activity.
Uniqueness
(4AR,5AS)-5,5-DIMETHYL-4,4A,5,5A-TETRAHYDRO-1H-CYCLOPROPA[4,5]CYCLOPENTA[1,2-C]PYRAZOLE-3-CARBOXYLIC ACID is unique due to its specific tricyclic structure, which confers high selectivity and potency for GPR109A. This distinguishes it from other compounds with similar biological activities but different structural frameworks .
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)5-3-4-7(6(5)10)11-12-8(4)9(13)14/h5-6H,3H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
WVIAXGYIVDKKEC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C1C3=C(C2)C(=NN3)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 3-({[4-(bromomethyl)phenyl]sulfonyl}amino)propionate](/img/structure/B8309593.png)




